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Compound of Interest

Compound Name:
3-(4-Chlorophenoxy)propanoic

acid

Cat. No.: B184920 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Chlorophenoxy)propanoic acid, a molecule of interest in various chemical and

pharmaceutical research fields. This document is intended for researchers, scientists, and drug

development professionals, offering in-depth analysis and practical, field-proven insights into its

structural elucidation through modern spectroscopic techniques.

Introduction: The Molecular Blueprint
3-(4-Chlorophenoxy)propanoic acid is a carboxylic acid derivative featuring a chlorophenoxy

moiety. Understanding its precise chemical structure is paramount for predicting its reactivity,

biological activity, and for quality control in synthesis. Spectroscopic analysis provides the

necessary toolkit for this structural confirmation. This guide will delve into the core techniques

of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS) as they apply to this specific molecule.

The structural formula of 3-(4-Chlorophenoxy)propanoic acid is C₉H₉ClO₃, with a molecular

weight of approximately 200.62 g/mol .[1] The key to its spectroscopic characterization lies in

identifying the signals corresponding to the distinct parts of the molecule: the para-substituted

aromatic ring, the ether linkage, and the propanoic acid chain.
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3-(4-Chlorophenoxy)propanoic Acid Structure

Expected ¹H NMR Signals
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Caption: Expected ¹H NMR signal correlations for 3-(4-Chlorophenoxy)propanoic acid.

¹³C NMR Spectroscopy
Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-

decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single

line for each unique carbon atom.

Data Interpretation:
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The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms

and their chemical environments.

Carbon Environment
Expected Chemical Shift (δ,

ppm)
Notes

Carboxylic Acid Carbonyl (-

COOH)
170 - 180

The carbonyl carbon is

significantly deshielded and

appears far downfield.

Aromatic Carbon (C-O) 155 - 160

The carbon atom directly

attached to the ether oxygen is

deshielded.

Aromatic Carbon (C-Cl) 125 - 130
The carbon atom bearing the

chlorine atom.

Aromatic Carbons (CH) 115 - 130

The remaining four aromatic

carbons will appear in this

region. Due to symmetry, two

signals are expected.

Methylene Carbon (-O-CH₂-) 65 - 70
This carbon is deshielded by

the adjacent oxygen atom.

Methylene Carbon (-CH₂-

COOH)
35 - 40

This carbon is less deshielded

than the one next to the

oxygen.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

Sample Preparation: For a solid sample, the most common method is Attenuated Total

Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g.,
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diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with potassium bromide and pressing it into a transparent disk.

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared)

spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the

empty sample holder (or pure KBr) is taken first and automatically subtracted from the

sample spectrum.

Data Interpretation:

The IR spectrum of 3-(4-Chlorophenoxy)propanoic acid will be dominated by absorptions

from the carboxylic acid and the aromatic ring.

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Appearance

O-H Stretch (Carboxylic Acid) 2500 - 3300
Very broad and strong, often

obscuring C-H stretches.

C-H Stretch (Aromatic) 3000 - 3100 Medium to weak, sharp peaks.

C-H Stretch (Aliphatic) 2850 - 3000
Medium to strong, sharp

peaks.

C=O Stretch (Carboxylic Acid) 1700 - 1725

Very strong and sharp. Its

position is indicative of the

dimeric hydrogen-bonded state

in solids. [2]

C=C Stretch (Aromatic) 1450 - 1600
Multiple medium to strong,

sharp bands.

C-O Stretch (Ether &

Carboxylic Acid)
1200 - 1300 & 1000 - 1100 Strong absorptions.

C-Cl Stretch 700 - 800 Medium to strong absorption.

Out-of-plane C-H Bending

(Aromatic)
800 - 850

Strong band, indicative of 1,4-

disubstitution.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its

structure through the analysis of its fragmentation pattern.

Experimental Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a

common hard ionization technique that provides extensive fragmentation. Electrospray

Ionization (ESI) is a softer technique often used with LC-MS, which typically yields the

protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

Expected Molecular Ion: In ESI-MS, one would expect to see a prominent peak at m/z 201.03

for [M+H]⁺ or 199.02 for [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can

confirm the elemental composition.

Key Fragmentation Patterns (in EI-MS):

Loss of the carboxylic acid group: A significant fragment corresponding to the loss of -COOH

(45 Da).

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen,

leading to characteristic ions.

Chlorine Isotope Pattern: The presence of chlorine will be evident from the characteristic M

and M+2 isotope pattern with an approximate intensity ratio of 3:1.
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Spectroscopic Analysis Workflow
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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the

comprehensive structural characterization of 3-(4-Chlorophenoxy)propanoic acid. Each

technique offers a unique and complementary piece of the structural puzzle, from the

connectivity of atoms to the identification of functional groups and the overall molecular weight.

The data and protocols presented in this guide serve as a robust framework for researchers

engaged in the synthesis, analysis, and application of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Chlorophenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184920#spectroscopic-data-for-3-4-chlorophenoxy-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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